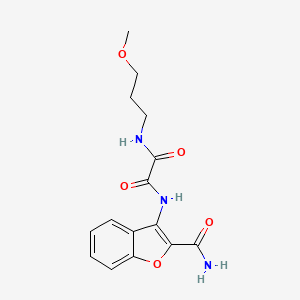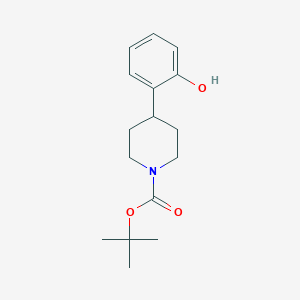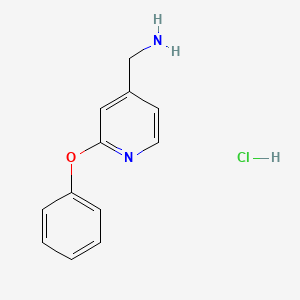![molecular formula C20H15FN4OS B2474346 3-(4-Fluorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1115285-56-7](/img/structure/B2474346.png)
3-(4-Fluorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a useful research compound. Its molecular formula is C20H15FN4OS and its molecular weight is 378.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Pyridazine Derivatives and Synthesis : The compound 3-(4-Fluorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is part of a broader category of pyridazine derivatives, which have been extensively studied for their structural properties and synthetic pathways. For instance, the synthesis of 3-substituted pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines and their antimicrobial activity have been explored, illustrating the versatility of pyridazine compounds in generating a range of derivatives with potential biological applications (El-Mariah, Hosny, & Deeb, 2006). Similarly, reactions of pyridazine substrates with various agents have led to the formation of thiadiazoline–pyridazine thiolate hybrids and their S-methylated “sulfanyl” derivatives, underscoring the chemical reactivity and adaptability of pyridazine frameworks (Abdullah et al., 2022).
Antimicrobial and Antiviral Activities
Biological Properties of Pyridazine Derivatives : The antimicrobial and antiviral potentials of pyridazine derivatives have been a significant focus of research. Some pyridazine compounds have been evaluated for their antimicrobial activities, revealing their potential as therapeutic agents (Bayrak et al., 2009). Additionally, the anti-HAV (hepatitis-A virus) activity of certain triazolo[4,3‐b]pyridazine derivatives has been documented, indicating their potential utility in antiviral therapies (Shamroukh & Ali, 2008).
Crystal Structure and Molecular Interactions
Crystallography and Molecular Dynamics : The structural analysis of pyridazine derivatives through crystallographic methods and computational calculations offers insights into their molecular geometry and potential interactions. For instance, the synthesis, structure analysis, and energy frameworks of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine have been carried out, providing detailed information on the molecular structure and intermolecular interactions of such compounds (Sallam et al., 2021).
Mechanism of Action
Androgen Receptor (AR): Considering its similarity to other pyrazole derivatives, it might interact with the androgen receptor (AR). AR plays a crucial role in prostate cancer progression. Inhibition of AR could lead to reduced cell growth and altered gene expression, including downregulation of prostate-specific antigen (PSA) .
Action Environment:
Keep in mind that further experimental studies are needed to validate these hypotheses. Additionally, environmental factors (e.g., pH, temperature) can influence the compound’s efficacy and stability. 🧪🔬
: Guo, G., Liu, J., Wang, G., Zhang, D., Lu, J., & Zhao, G. (2016). Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. Anti-Cancer Drugs, 27(4), 278-285. doi: 10.1097/CAD.0000000000000322
properties
IUPAC Name |
5-[[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4OS/c1-13-3-2-4-15(11-13)20-22-18(26-25-20)12-27-19-10-9-17(23-24-19)14-5-7-16(21)8-6-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHALCXJZGOMEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2474263.png)

![4,4,4-trichloro-N-[(2-chloro-6-methylphenyl)methyl]-3-methylbutanamide](/img/structure/B2474267.png)
![2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B2474268.png)
![methyl 2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxylate](/img/structure/B2474269.png)
![5-(Chloromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2474272.png)
![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2474273.png)


![N-Ethyl-N-[2-oxo-2-[1-(thiadiazol-4-yl)ethylamino]ethyl]prop-2-enamide](/img/structure/B2474278.png)
![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2474280.png)

![methyl 2-[(4-formyl-1-methyl-3-phenyl-1H-pyrazol-5-yl)sulfanyl]benzenecarboxylate](/img/structure/B2474285.png)
![N-(3-methoxybenzyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2474286.png)